molecular formula C23H16Br3NO3 B11549133 2,6-Dibromo-4-[(E)-[(4-methoxyphenyl)imino]methyl]phenyl (2E)-3-(4-bromophenyl)prop-2-enoate

2,6-Dibromo-4-[(E)-[(4-methoxyphenyl)imino]methyl]phenyl (2E)-3-(4-bromophenyl)prop-2-enoate

Cat. No.: B11549133
M. Wt: 594.1 g/mol
InChI Key: CCPZMMCTEMTADX-LGWITIGRSA-N
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Description

2,6-Dibromo-4-[(E)-[(4-methoxyphenyl)imino]methyl]phenyl (2E)-3-(4-bromophenyl)prop-2-enoate is a complex organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dibromo-4-[(E)-[(4-methoxyphenyl)imino]methyl]phenyl (2E)-3-(4-bromophenyl)prop-2-enoate typically involves the condensation of an aldehyde or ketone with a primary amine. The reaction is usually carried out in a solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more advanced techniques such as continuous flow synthesis, which allows for better control over reaction conditions and higher yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2,6-Dibromo-4-[(E)-[(4-methoxyphenyl)imino]methyl]phenyl (2E)-3-(4-bromophenyl)prop-2-enoate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amines.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like sodium iodide (NaI) in acetone can facilitate halogen exchange reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

2,6-Dibromo-4-[(E)-[(4-methoxyphenyl)imino]methyl]phenyl (2E)-3-(4-bromophenyl)prop-2-enoate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,6-Dibromo-4-[(E)-[(4-methoxyphenyl)imino]methyl]phenyl (2E)-3-(4-bromophenyl)prop-2-enoate involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity. This interaction is often mediated by the formation of hydrogen bonds and hydrophobic interactions between the compound and its target.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dibromo-6-{(E)-[(2-hydroxyphenyl)imino]methyl}phenol
  • 2,4-Dibromo-6-{(E)-[(2-hydroxy-4-nitrophenyl)imino]methyl}phenol

Uniqueness

2,6-Dibromo-4-[(E)-[(4-methoxyphenyl)imino]methyl]phenyl (2E)-3-(4-bromophenyl)prop-2-enoate is unique due to its specific structural features, such as the presence of both bromine and methoxy groups, which confer distinct chemical and physical properties. These features make it particularly useful in applications requiring specific reactivity and stability.

Properties

Molecular Formula

C23H16Br3NO3

Molecular Weight

594.1 g/mol

IUPAC Name

[2,6-dibromo-4-[(4-methoxyphenyl)iminomethyl]phenyl] (E)-3-(4-bromophenyl)prop-2-enoate

InChI

InChI=1S/C23H16Br3NO3/c1-29-19-9-7-18(8-10-19)27-14-16-12-20(25)23(21(26)13-16)30-22(28)11-4-15-2-5-17(24)6-3-15/h2-14H,1H3/b11-4+,27-14?

InChI Key

CCPZMMCTEMTADX-LGWITIGRSA-N

Isomeric SMILES

COC1=CC=C(C=C1)N=CC2=CC(=C(C(=C2)Br)OC(=O)/C=C/C3=CC=C(C=C3)Br)Br

Canonical SMILES

COC1=CC=C(C=C1)N=CC2=CC(=C(C(=C2)Br)OC(=O)C=CC3=CC=C(C=C3)Br)Br

Origin of Product

United States

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